5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
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Overview
Description
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic organic compound characterized by the presence of an iodo-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 4-iodopyrazole with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted pyrazoles.
Scientific Research Applications
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The iodo group in the pyrazole ring can form strong interactions with target proteins, potentially inhibiting their function. This compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-iodopyrazole: Another related compound with a methyl group on the pyrazole ring, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an iodo-substituted pyrazole ring and a methylamino-pentanoic acid moiety
Properties
Molecular Formula |
C10H16IN3O2 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
ROZJNVMNFLBVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C=N1)I)(C(=O)O)NC |
Origin of Product |
United States |
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